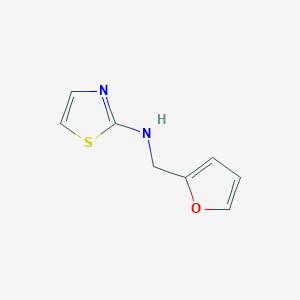

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

説明

特性

CAS番号 |

1041508-22-8 |

|---|---|

分子式 |

C8H8N2OS |

分子量 |

180.23 g/mol |

IUPAC名 |

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H8N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-5H,6H2,(H,9,10) |

InChIキー |

NMQMOLVKKJVZJZ-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC2=NC=CS2 |

正規SMILES |

C1=COC(=C1)CNC2=NC=CS2 |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine features a furan ring and a thiazole ring, which contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately . The presence of both heterocyclic structures enhances its potential as a pharmacophore.

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives. For instance, compounds derived from 1,3-thiazole have shown significant activity against various cancer cell lines. A study reported that thiazole derivatives exhibited selective cytotoxicity toward human glioblastoma cells while sparing normal cells . Another investigation highlighted the potential of thiazole-based compounds in reducing cell populations in cancerous cell lines, indicating their role in apoptosis induction .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. A series of thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) of these compounds ranged from to , showcasing their potential as antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of this compound:

- In one study, derivatives of 2-amino-thiazoles were synthesized and tested against various cancer cell lines, revealing promising anticancer activity with low toxicity profiles .

- Another research effort focused on synthesizing thiourea derivatives containing thiazole rings that exhibited significant antimicrobial activity against resistant strains of bacteria and fungi .

Material Science Applications

Beyond biological applications, this compound has been utilized in materials science for developing novel dyes and pigments due to its unique electronic properties attributed to the conjugated furan and thiazole systems.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity towards glioblastoma cells |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Dyes and pigments | Unique electronic properties enhance color stability |

類似化合物との比較

Structural Diversity and Substituent Effects

Key Structural Features :

- Thiazole Core : Common to all analogs, this ring system is critical for binding to biological targets (e.g., tubulin, microbial enzymes) .

- Substituent Variations : The substituent at the N-position of the thiazole dictates pharmacological and physicochemical properties.

Notable Observations:

- Electron-Donating Groups : Methoxy groups in 10s enhance tubulin binding via hydrophobic and π-π interactions .

- Bulkier Substituents : Adamantane (48 ) and triazolyl groups (4g ) improve target affinity but may reduce solubility .

- Tautomerism : N-(pyridin-2-yl)thiazol-2-amine exhibits tautomeric shifts, affecting its electronic distribution and interaction with proteins .

Pharmacological Activity

- Anticancer Activity :

- Antimicrobial Activity :

Physicochemical Properties

- Solubility :

- Stability :

- N-(pyridin-2-yl)thiazol-2-amine undergoes tautomerism, which may affect its stability in biological systems .

準備方法

Detailed Synthesis Steps

- Acylation Step : Pyridin-2-amine is acylated with furan-2-carbonyl chloride to form an amide intermediate.

- Conversion to Carbothioamide : The amide intermediate is converted into a carbothioamide by reacting with a sulfur source.

- Oxidation to Thiazole : The carbothioamide is oxidized to form the thiazole ring.

- Formation of Hydrochloride Salt : The free base is reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, which are crucial for synthesizing more complex heterocyclic compounds with potential biological activities.

Spectroscopic Analysis

Physical and chemical analyses, including melting point, boiling point, and spectral data (NMR, IR), are essential for confirming the identity and purity of synthesized compounds. These analyses help in understanding the structural properties and potential applications of this compound.

Research Findings and Biological Activities

Derivatives of this compound are explored in drug development due to their diverse pharmacological properties. Thiazole derivatives, in general, have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Data Table: Chemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS No. | 1177273-68-5 |

| Molecular Formula | C8H9ClN2OS |

| Molecular Weight | 216.69 g/mol |

| IUPAC Name | This compound;hydrochloride |

| Standard InChI | InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H |

| Standard InChIKey | USMYACZFCOKNCP-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)CNC2=NC=CS2.Cl |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(furan-2-ylmethyl)-1,3-thiazol-2-amine and its structural analogs?

- Methodological Answer : While direct synthesis of the compound is not explicitly detailed in the provided evidence, analogous thiazol-2-amine derivatives are synthesized via reductive amination or condensation reactions. For example, N-(furan-2-ylmethyl)aniline was prepared using a Pd/NiO catalyst under hydrogen atmosphere at 25°C with high yields (95%) . Adapting this method, furan-2-carbaldehyde could react with 2-aminothiazole under similar catalytic conditions. Key parameters include solvent choice (e.g., pyridine for acylation reactions ), temperature control, and purification via chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the furan and thiazole substituents. For instance, in related compounds, aromatic protons in the thiazole ring appear at δ 6.8–7.5 ppm, while furan protons resonate at δ 6.2–7.4 ppm .

- X-ray Crystallography : Structural validation via single-crystal diffraction (e.g., Monoclinic space groups like ) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, as seen in Orbitrap-based analyses of similar thiazoles .

Q. What biological activities are associated with thiazol-2-amine derivatives?

- Methodological Answer : Thiazol-2-amine scaffolds exhibit diverse bioactivities, including:

- Anticancer Properties : Derivatives like N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides show high anticancer activity in cell-based assays .

- MAO Inhibition : Propargylamine analogs (e.g., F2MPA ) modulate monoamine levels in cortical regions, though affinity for MAO enzymes may vary .

- Antimicrobial Activity : Substituted thiazoles are evaluated via MIC assays against bacterial/fungal strains .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular packing and intermolecular interactions in thiazol-2-amine derivatives?

- Methodological Answer : X-ray diffraction reveals critical structural insights:

- Intermolecular Hydrogen Bonds : For example, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine forms centrosymmetric dimers via N–H⋯N interactions and stabilizes packing through C–H⋯Cl contacts .

- Torsional Angles : In 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine , the thiazole ring tilts 9.2° relative to the chlorophenyl group, influencing π-π stacking .

- Data Table :

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| [C₁₈H₁₆ClN₃S] | 6.117 | 7.471 | 18.25 | 97.98 | 826.1 | |

| [C₉H₆Cl₂N₂S] | 13.03 | 10.12 | 7.716 | 91.97 | 1016.4 |

Q. How can researchers address contradictions in reported biological activities of thiazol-2-amine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting compound solubility) .

- Structural Modifications : Substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhancing antimicrobial activity) .

- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., microdialysis for neurotransmitter quantification) approaches to confirm mechanisms .

Q. What computational strategies complement experimental data in studying structure-activity relationships (SAR)?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Simulates binding modes with targets (e.g., MAO enzymes or kinase domains) to prioritize synthetic targets .

- Pharmacophore Modeling : Identifies critical moieties (e.g., the thiazole core and furan methyl group) for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。